

PA22-2 (Free Acid): Mechanism of Action and Technical Guide

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Compound of Interest

Compound Name: PA22-2 (free acid)

CAS No.: 123063-31-0

Cat. No.: B569988

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Executive Summary & Molecular Identity

PA22-2 is a synthetic 19-mer peptide derived from the long arm of the mouse Laminin

1 chain (residues 2091–2108). It contains the biologically active pentapeptide motif IKVAV (Ile-Lys-Val-Ala-Val), which is critical for cell adhesion, migration, and neurite outgrowth.^{[1][2][3][4]}

The designation "(free acid)" indicates that the C-terminus of the peptide is a carboxylic acid (-COOH) rather than a C-terminal amide (-CONH

). This structural distinction is vital for researchers as it alters the peptide's net charge, solubility profile, and supramolecular assembly behavior when used in hydrogels or tissue scaffolds.

Chemical Specifications

Parameter	Detail
Sequence	Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg
One-Letter Code	CSRARKQAASIKVAVSADR
Active Motif	IKVAV (Residues 11–15)
	C
	H
Molecular Formula	N
	O
	S
Molecular Weight	~2017.3 Da
Isoelectric Point (pI)	~11.4 (Highly Basic due to Arg/Lys content)
C-Terminus	Free Acid (-COOH)

Mechanism of Action (MoA)

The mechanism of PA22-2 is defined by its ability to mimic the extracellular matrix (ECM) cues provided by full-length laminin, specifically triggering integrin-mediated signaling without the steric bulk of the whole protein.

Receptor Binding: The Integrin Interface

Unlike the RGD motif (which binds

v

3), the IKVAV sequence within PA22-2 shows high specificity for

1-integrins, primarily:

- 1

1 Integrin: The primary receptor on neuronal surfaces responsible for neurite extension.

- 3

1 and

6

1: Secondary receptors involved in cell adhesion and migration.

Upon introduction to the cell culture environment, the PA22-2 peptide ligands interact with the extracellular head domains of these integrins, inducing integrin clustering. This clustering is the physical trigger that initiates intracellular signal transduction.

Intracellular Signaling Cascade

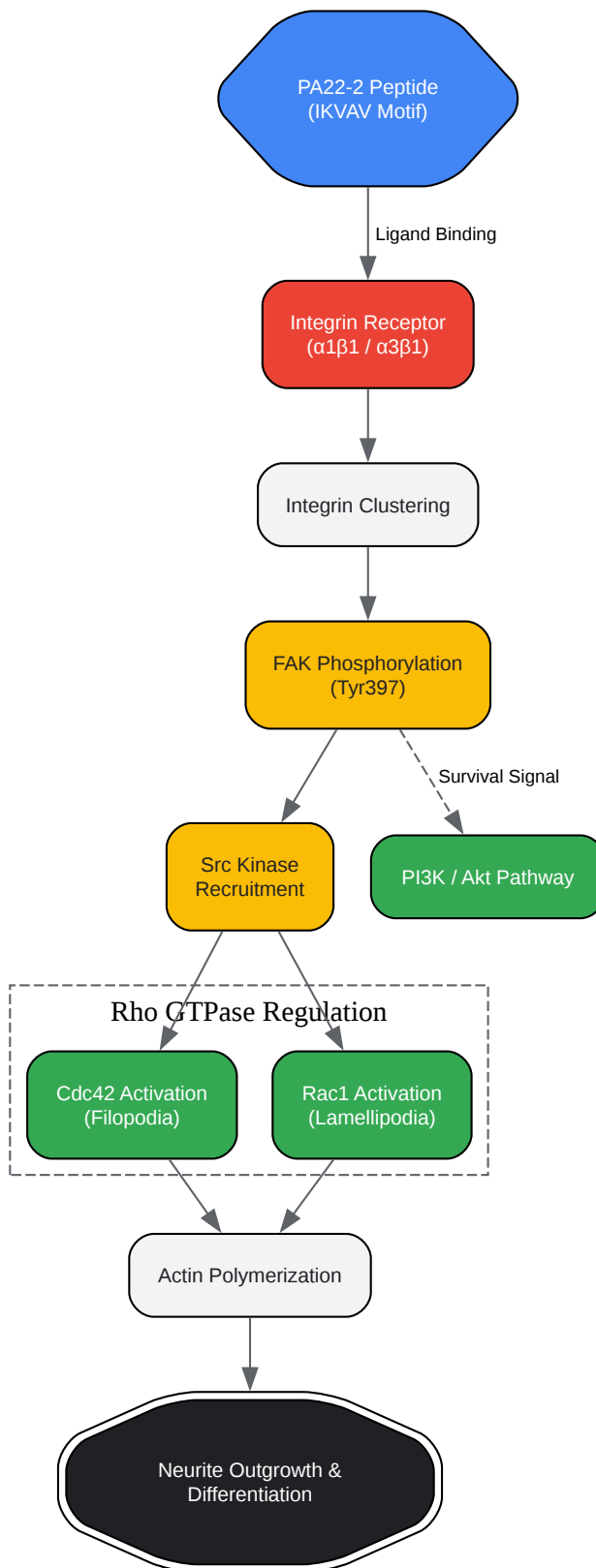
The binding event initiates a phosphorylation cascade that remodels the actin cytoskeleton.

- Focal Adhesion Assembly: Integrin clustering recruits Focal Adhesion Kinase (FAK) to the cytoplasmic tail of the

1 subunit.
- Autophosphorylation: FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for Src family kinases.
- Rho GTPase Activation: The FAK-Src complex activates downstream effectors, specifically Cdc42 and Rac1.
 - Cdc42 regulates filopodia formation (sensory probes of the growth cone).
 - Rac1 drives lamellipodia formation (forward movement).
- Cytoskeletal Remodeling: These GTPases promote actin polymerization, pushing the cell membrane outward to form neurites (axons/dendrites).
- Survival Signaling: Simultaneously, FAK activates the PI3K/Akt pathway, suppressing apoptosis (anoikis) and promoting cell survival in serum-free conditions.

Diagram: PA22-2 Signaling Pathway

The following diagram illustrates the causal flow from peptide exposure to neurite outgrowth.



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Caption: PA22-2 binds

1 integrins, triggering FAK/Src signaling to drive actin-mediated neurite extension.

Technical Applications & Protocols

Solubility and Handling (Free Acid Specifics)

The "Free Acid" form of PA22-2 presents specific handling requirements compared to amide-capped peptides.

- **Charge Balance:** The sequence contains multiple basic residues (Arg, Lys). The C-terminal free acid (-COOH) provides a negative charge at neutral pH, slightly reducing the extreme positive charge density, which can improve solubility in neutral buffers compared to the C-amide form.
- **Reconstitution:**
 - **Initial Solvent:** Dissolve the lyophilized powder in sterile, deionized water. If turbidity persists, add 0.1% acetic acid (due to high basicity) or sonicate briefly.
 - **Stock Concentration:** Prepare at 1 mM or 1 mg/mL.
 - **Storage:** Aliquot and store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Protocol: Neurite Outgrowth Assay

This protocol validates the bioactivity of PA22-2 by measuring its ability to induce neurite extension in PC12 cells or primary neurons.

Materials:

- **PA22-2 (Free Acid) Stock Solution.**
- 96-well tissue culture plates (non-treated or pre-coated with Poly-L-Lysine if using PA22-2 in solution).

- PC12 Cells (Rat pheochromocytoma).
- Differentiation Media: DMEM + 1% Horse Serum + NGF (low dose, 10 ng/mL) or serum-free media.

Methodology:

- Substrate Coating (Immobilization Method):
 - Dilute PA22-2 to 10–50 g/mL in PBS.
 - Add 50 L to each well. Incubate overnight at 4°C or 2 hours at 37°C.
 - Control: Coat wells with full-length Laminin (positive) and BSA (negative).
 - Wash wells 3x with sterile PBS to remove unbound peptide.
- Cell Seeding:
 - Seed PC12 cells at a density of 5,000–10,000 cells/cm².
 - Use low-serum or serum-free media to minimize interference from serum proteins.
- Incubation:
 - Incubate for 24–48 hours at 37°C, 5% CO₂.
- Quantification:
 - Fix cells with 4% Paraformaldehyde (PFA).
 - Stain with Coomassie Blue or fluorescent Phalloidin (F-actin).

- Metric: A cell is considered "neurite-bearing" if it possesses at least one process longer than the cell body diameter.
- Expectation: PA22-2 coated wells should show statistically significant neurite extension comparable to full-length laminin.

Hydrogel Functionalization (Tissue Engineering)

PA22-2 (free acid) is frequently conjugated to self-assembling peptide amphiphiles (PA) or PEG hydrogels.

- Conjugation Logic: The N-terminal Cysteine (Cys) in the PA22-2 sequence allows for facile thiol-maleimide coupling or disulfide bonding to scaffold backbones.
- Density: Optimal biological activity is usually observed at ligand densities between 10

M and 100

M within the hydrogel volume.

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